molecular formula C17H20FNO B8307586 4-fluoro-N-adamantan-2-yl-benzamide

4-fluoro-N-adamantan-2-yl-benzamide

Numéro de catalogue: B8307586
Poids moléculaire: 273.34 g/mol
Clé InChI: BWIAIESDUSUFOM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-adamantan-2-yl-benzamide is a useful research compound. Its molecular formula is C17H20FNO and its molecular weight is 273.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Sigma-2 Receptor Ligands

Research has demonstrated that adamantane-derived compounds, including 4-fluoro-N-adamantan-2-yl-benzamide, exhibit promising activity as sigma-2 receptor ligands. These receptors are implicated in various cancer types, and compounds targeting them have shown potential for anticancer and tumor-imaging applications. Studies indicate that these ligands can interact effectively with sigma-2 receptors, leading to cytotoxic effects in cancer cell lines expressing these receptors .

P2X7 Receptor Antagonism

Another significant application of this compound is its role as an antagonist of the P2X7 purinoreceptor. This receptor is involved in neuroinflammatory processes and has been linked to diseases such as multiple sclerosis and Alzheimer's disease. By inhibiting P2X7 receptor activity, this compound may help mitigate neuroinflammation and offer therapeutic benefits in neurodegenerative disorders .

Structure-Activity Relationship Studies

The incorporation of the adamantane moiety into various drug-like molecules has been shown to enhance their binding affinity and selectivity for specific targets. For instance, studies involving structural modifications of related compounds have provided insights into the steric and electronic requirements necessary for optimal interaction with target receptors, such as NMDA receptors . The rigid structure of adamantane helps maintain the spatial orientation of functional groups, which is crucial for effective receptor binding.

Anticancer Activity

A study focused on adamantane-based compounds demonstrated their ability to induce cytotoxicity in cancer cell lines through their interaction with sigma-2 receptors. The research utilized molecular docking simulations to assess binding affinities, revealing that modifications to the adamantane scaffold could enhance anticancer properties .

Neuroinflammatory Disease Models

In preclinical models of neuroinflammation, compounds similar to this compound showed promise in reducing symptoms associated with conditions like arthritis and neuropathic pain by modulating P2X7 receptor activity. These findings suggest a viable pathway for developing new treatments targeting neuroinflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-fluoro-N-adamantan-2-yl-benzamide, and how are intermediates characterized?

  • The compound can be synthesized via amide coupling between 4-fluorobenzoic acid derivatives and 2-aminoadamantane. A typical approach involves activating the carboxylic acid (e.g., using thionyl chloride to form the acyl chloride) followed by reaction with the adamantane amine in a polar aprotic solvent like dichloromethane or DMF. Key intermediates are characterized via FT-IR (to confirm amide C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (to verify fluorine substitution and adamantane proton environments) .
  • Critical Note : Reaction yields may vary depending on steric hindrance from the adamantane moiety; optimizing stoichiometry (e.g., 1.2:1 acyl chloride-to-amine ratio) and reaction time (12–24 hr) is recommended .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Single-crystal X-ray diffraction (SC-XRD) is employed, with crystals grown via slow evaporation in solvents like ethanol or acetonitrile. The SHELX system (e.g., SHELXL) is widely used for refinement, leveraging least-squares minimization to resolve atomic positions and thermal parameters. For example, monoclinic space groups (e.g., P2₁/n) are common, with final R1 values <0.06 indicating high precision .
  • Data Discrepancy Tip : If computational (DFT-optimized) bond lengths deviate >0.02 Å from experimental values, re-examine basis set selection (e.g., B3LYP/6-311++G(d,p)) or consider intermolecular interactions (e.g., N–H···O hydrogen bonding) that may influence packing .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound in disease models?

  • Species-specific receptor affinity differences (e.g., human vs. rat P2X7 receptors) must be evaluated using cross-species assays. For example, calcium flux (IC₅₀ ~18 nM in human vs. 29 nM in rat) and YO-PRO-1 uptake (IC₅₀ ~85 nM vs. 980 nM) highlight divergent potency, necessitating transgenic models or species-adjusted dosing .
  • Experimental Design : Use pharmacokinetic profiling (plasma half-life, brain penetration) to assess bioavailability limitations. Prophylactic vs. therapeutic administration timelines should also be tested (e.g., dosing pre- vs. post-inflammatory challenge) .

Q. How do computational methods (e.g., DFT, Hirshfeld analysis) complement experimental data in analyzing supramolecular interactions?

  • Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, while Hirshfeld surfaces map intermolecular contacts (e.g., F···H, C–H···π interactions). For instance, Hirshfeld analysis of related fluorobenzamides shows >25% contribution from H···H contacts, clarifying packing motifs .
  • Methodological Insight : Pair Quantum Theory of Atoms in Molecules (QTAIM) with Non-Covalent Interaction (NCI) plots to visualize weak interactions (e.g., van der Waals forces) critical to crystal stability .

Q. What analytical techniques are prioritized for assessing metabolic stability and degradation pathways?

  • High-Resolution Mass Spectrometry (HRMS) identifies metabolites via exact mass matching, while LC-MS/MS tracks degradation products under simulated physiological conditions (e.g., pH 7.4 buffer at 37°C). For adamantane-containing compounds, cytochrome P450-mediated hydroxylation is a common pathway .
  • Advanced Tip : Isotopic labeling (e.g., ¹⁴C at the adamantane bridgehead) quantifies metabolic turnover rates in hepatocyte assays .

Propriétés

Formule moléculaire

C17H20FNO

Poids moléculaire

273.34 g/mol

Nom IUPAC

N-(2-adamantyl)-4-fluorobenzamide

InChI

InChI=1S/C17H20FNO/c18-15-3-1-12(2-4-15)17(20)19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14,16H,5-9H2,(H,19,20)

Clé InChI

BWIAIESDUSUFOM-UHFFFAOYSA-N

SMILES canonique

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC=C(C=C4)F

Origine du produit

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluorobenzoic acid (15.0 g, 0.11 mol) in DMF (400 mL) was added HOBt (24.59 g, 0.16 mol) and EDAC (20.53 g, 0.11 mol). The resulting mixture was stirred for 1 hr at room temperature at which time a solution of 2-amino-adamantane.HCl (20.1 g, 0.11 mol) and DIPEA (20.52 mL) in DMF (100 mL) was added dropwise. The mixture was stirred at room temperature for 16 hrs and the volatiles evaporated in vacuo. The residue was dissolved in AcOEt and washed with aq. NaHCO3, brine, dried (MgSO4), filtered and the solvent evaporated in vacuo affording 28.66 g, (98%) of 4-fluoro-N-adamantan-2-yl-benzamide as a solid.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
24.59 g
Type
reactant
Reaction Step One
Name
Quantity
20.53 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20.1 g
Type
reactant
Reaction Step Three
Name
Quantity
20.52 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.